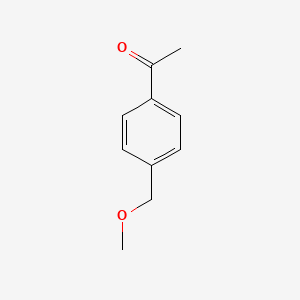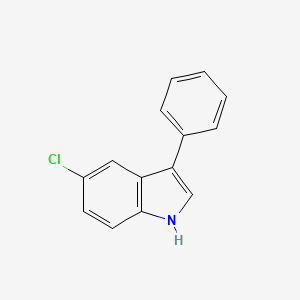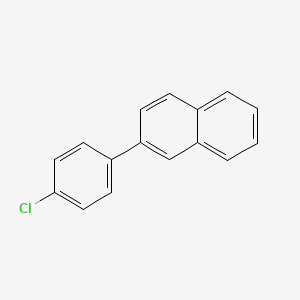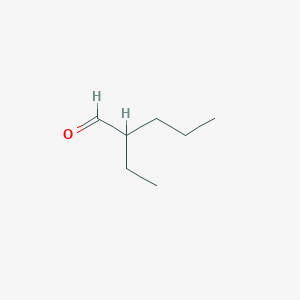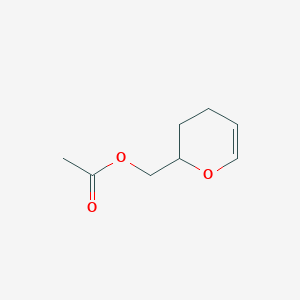
3,4-Dihydro-2h-pyran-2-ylmethyl acetate
Descripción general
Descripción
3,4-Dihydro-2H-pyran-2-ylmethyl acetate, also known as DHPMA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. DHPMA is a derivative of pyran, which is a six-membered heterocyclic compound containing one oxygen atom and five carbon atoms.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
In crystallography, the compound and its derivatives have been analyzed for their molecular structures. For instance, the crystal structure of [(2R,3R,4S)-3,4-bis(acetyloxy)-5-iodo-3,4-dihydro-2H-pyran-2-yl]methyl acetate was studied, revealing its distorted half-boat conformation and the supramolecular chains formed through C—H⋯O interactions (Zukerman-Schpector et al., 2015).
Marine Fungal Compounds
Research on marine fungi led to the discovery of compounds related to 3,4-Dihydro-2h-pyran-2-ylmethyl acetate. For example, the marine fungus Penicillium sp. produced new compounds, one of which was structurally similar to 3,4-Dihydro-2h-pyran-2-ylmethyl acetate (Wu et al., 2010).
Polymer Chemistry
In the field of polymer chemistry, derivatives of 3,4-Dihydro-2h-pyran-2-ylmethyl acetate have been used to synthesize various polymers. For instance, alternating copolymers of dihydropyran-containing nucleic acid bases and maleic anhydride were synthesized, demonstrating the versatility of these compounds in creating novel polymeric materials (Han et al., 1992).
Chemical Synthesis
The compound and its derivatives play a crucial role in chemical synthesis. For example, a method for synthesizing methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]acetate was developed, showcasing the compound's utility in producing complex chemical structures (Zhang Guo-fu, 2012).
Catalysis
Some derivatives of 3,4-Dihydro-2h-pyran-2-ylmethyl acetate have been utilized as catalysts. For example, vanadyl(IV) acetate was used as a catalyst for the tetrahydropyranylation of alcohols, thiols, and phenols, highlighting the compound's role in facilitating chemical reactions (Choudary et al., 2001).
Antitumor Activity
Research has also explored the antitumor potential of polymers derived from 3,4-Dihydro-2h-pyran-2-ylmethyl acetate. For instance, the terpolymerization of 3,4-dihydro-2H-pyran was investigated for its antitumor activity, revealing the biomedical applications of these compounds (Can et al., 2005).
Propiedades
IUPAC Name |
3,4-dihydro-2H-pyran-2-ylmethyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-7(9)11-6-8-4-2-3-5-10-8/h3,5,8H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVZLQHUDLXMGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281208 | |
| Record name | 3,4-dihydro-2h-pyran-2-ylmethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2h-pyran-2-ylmethyl acetate | |
CAS RN |
22347-71-3 | |
| Record name | NSC20752 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20752 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-dihydro-2h-pyran-2-ylmethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


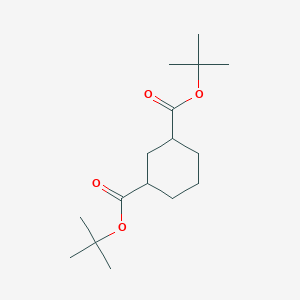
![3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one](/img/structure/B3049788.png)
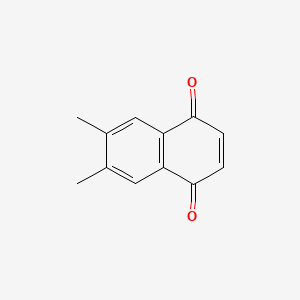
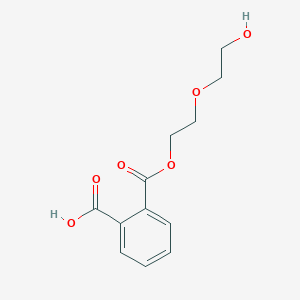

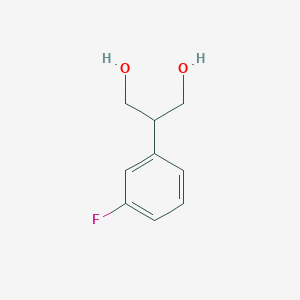
![(3aR,4S,7R,7aS)-2,2-Dimethyltetrahydro-2H-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B3049799.png)

